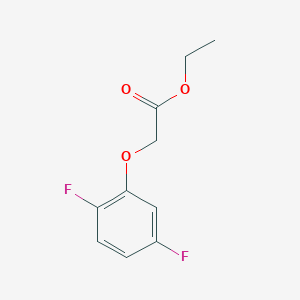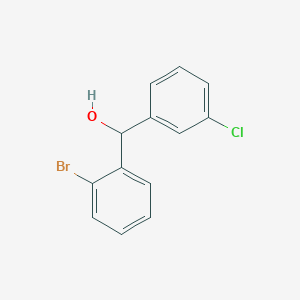
(2-Bromophenyl)(3-chlorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(3-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the second position of one phenyl ring and a chlorine atom on the third position of another phenyl ring, both attached to a central methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-chlorophenyl)methanol typically involves the following steps:
Bromination and Chlorination: Starting with benzene derivatives, bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the desired positions on the phenyl rings.
Formation of Methanol Group:
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
(2-Bromophenyl)(3-chlorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of (2-Bromophenyl)(3-chlorophenyl)methane.
Substitution: Substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles and electrophiles are used to replace the bromine or chlorine atoms.
Major Products Formed:
Oxidation: (2-Bromophenyl)(3-chlorophenyl)carboxylic acid or ketone.
Reduction: (2-Bromophenyl)(3-chlorophenyl)methane.
Substitution: Various derivatives depending on the nucleophile or electrophile used.
科学研究应用
(2-Bromophenyl)(3-chlorophenyl)methanol: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (2-Bromophenyl)(3-chlorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
(2-Bromophenyl)(3-chlorophenyl)methanol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other aromatic alcohols with different halogen substitutions, such as (2-Bromophenyl)(4-chlorophenyl)methanol and (2-Chlorophenyl)(3-bromophenyl)methanol.
Uniqueness: The specific arrangement of bromine and chlorine atoms on the phenyl rings gives this compound distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2-bromophenyl)-(3-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRAZLFGXCVGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7861331.png)

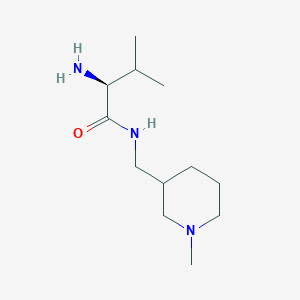
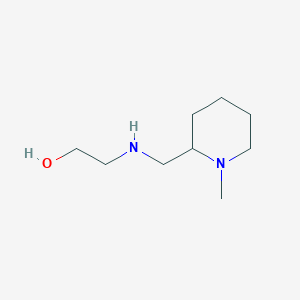


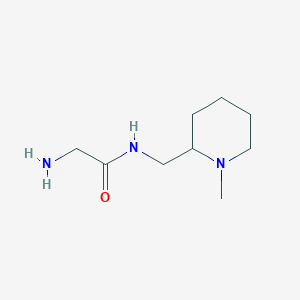
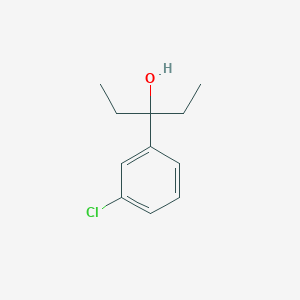
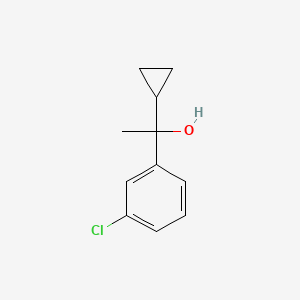
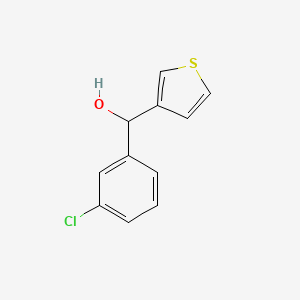
![Ethyl 3-[(3-nitrophenyl)formamido]propanoate](/img/structure/B7861417.png)
![Ethyl 3-[(3-chlorophenyl)formamido]propanoate](/img/structure/B7861421.png)
![2-[Ethyl(piperidine-4-carbonyl)amino]acetic acid](/img/structure/B7861427.png)
